5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Overview
Description
5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl, chloro, and methylphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the tert-butyl group and the chloro-methylphenyl groups. Common reagents used in these reactions include chlorinating agents, tert-butylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while halogen substitution can produce various halogenated derivatives.
Scientific Research Applications
5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(TERT-BUTYL)-3-(3-CHLORO-2-METHYLANILINO)-1-(3-CHLORO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, chloro, and methylphenyl groups makes it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-3-(3-chloro-2-methylanilino)-1-(3-chloro-2-methylphenyl)-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N2O/c1-15-19(27)8-6-10-21(15)29-24-18-14-17(26(3,4)5)12-13-23(18)30(25(24)31)22-11-7-9-20(28)16(22)2/h6-11,13,17,29H,12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEWCVODCXRCPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C3CC(CC=C3N(C2=O)C4=C(C(=CC=C4)Cl)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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